Cas no 744227-04-1 (2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one)

2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-
- Ethanone, 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)- (9CI)
- 2-CHLORO-1-(1-CYCLOPROPYL-2,5-DIMETHYL-1H-PYRROL-3-YL)ETHANONE
- 2-chloro-1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone
- AKOS000343398
- SB63694
- VS-09760
- SR-01000051097
- SR-01000051097-1
- Z55993090
- 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
- EN300-09218
- CS-0221475
- BB 0217941
- 744227-04-1
- DTXSID80366510
-
- MDL: MFCD05266688
- Inchi: InChI=1S/C11H14ClNO/c1-7-5-10(11(14)6-12)8(2)13(7)9-3-4-9/h5,9H,3-4,6H2,1-2H3
- InChI Key: VDOWBQXUDGEQHE-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C)N1C2CC2)C(=O)CCl
Computed Properties
- Exact Mass: 211.07652
- Monoisotopic Mass: 211.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 22Ų
Experimental Properties
- PSA: 22
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09218-5.0g |
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one |
744227-04-1 | 98% | 5g |
$1520.0 | 2023-05-01 | |
TRC | C612458-25mg |
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one |
744227-04-1 | 25mg |
$ 70.00 | 2022-06-02 | ||
Enamine | EN300-09218-1.0g |
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one |
744227-04-1 | 98% | 1g |
$450.0 | 2023-05-01 | |
Enamine | EN300-09218-0.1g |
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one |
744227-04-1 | 98% | 0.1g |
$153.0 | 2023-10-28 | |
Enamine | EN300-09218-0.25g |
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one |
744227-04-1 | 98% | 0.25g |
$218.0 | 2023-10-28 | |
Chemenu | CM468274-1g |
Ethanone, 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)- (9CI) |
744227-04-1 | 95%+ | 1g |
$*** | 2023-03-29 | |
A2B Chem LLC | AH30752-2.5g |
2-Chloro-1-(1-cyclopropyl-2,5-dimethyl-1h-pyrrol-3-yl)ethanone |
744227-04-1 | 98% | 2.5g |
$1025.00 | 2024-04-19 | |
Aaron | AR00FOP8-2.5g |
Ethanone, 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)- (9CI) |
744227-04-1 | 95% | 2.5g |
$1318.00 | 2025-01-24 | |
Aaron | AR00FOP8-10g |
Ethanone, 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)- (9CI) |
744227-04-1 | 98% | 10g |
$4736.00 | 2023-12-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292145-2.5g |
2-Chloro-1-(1-cyclopropyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one |
744227-04-1 | 95+% | 2.5g |
¥32454.00 | 2024-07-28 |
2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
Compound CAS No. 744227-04-1: 2-Chloro-1-(1-Cyclopropyl-2,5-Dimethyl-1H-Pyrrol-3-Yl)Ethan-1-One
The compound 2-chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one, identified by the CAS registry number 744227-04-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrrole ring and a chloroalkanone moiety. The combination of these functional groups imparts distinctive chemical properties, making it an interesting subject for research and development.
The synthesis of this compound involves a multi-step process, often employing advanced organic synthesis techniques such as Suzuki coupling or other cross-coupling reactions. These methods are chosen for their efficiency and selectivity in forming the desired carbon-carbon bonds. Recent studies have focused on optimizing the reaction conditions to improve yield and purity, which are critical for its application in drug discovery and material science.
In terms of applications, the compound has shown promise in the field of pharmacology. Its structure suggests potential bioactivity, particularly as a modulator of certain cellular pathways. Researchers have explored its ability to interact with specific protein targets, which could lead to the development of novel therapeutic agents. For instance, preliminary in vitro studies indicate that it may exhibit anti-inflammatory or anti-cancer properties, although further research is needed to validate these findings.
The structural complexity of this compound also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying the substituents on the pyrrole ring or altering the chloroalkanone group, chemists can investigate how these changes affect biological activity. This approach is essential for designing more potent and selective drug candidates.
From a materials science perspective, the compound's unique electronic properties could be harnessed for applications in organic electronics. The conjugated system within the molecule may contribute to desirable electronic characteristics, such as conductivity or photovoltaic efficiency. Emerging research in this area is exploring its potential as a component in organic semiconductors or light-emitting diodes (OLEDs), though more studies are required to assess its practicality.
In recent years, there has been growing interest in understanding the environmental impact of such compounds. As part of green chemistry initiatives, researchers are examining ways to synthesize this compound using sustainable methods and renewable resources. This includes exploring biocatalytic pathways or using less hazardous solvents to minimize ecological footprint.
In conclusion, the compound CAS No. 744227-04-1 represents a fascinating intersection of organic chemistry and materials science. Its versatile structure offers numerous opportunities for innovation across various fields. As research continues to uncover its full potential, this compound stands as a testament to the ongoing advancements in chemical synthesis and application development.
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